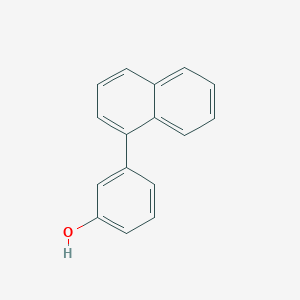

3-(Naphthalen-1-yl)phenol

Description

The exact mass of the compound this compound, 95% is 220.088815002 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZDWVIWDAFDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of m-(1-Naphthyl)phenol in Organic Solvents

Abstract

This technical guide addresses the solubility characteristics of m-(1-Naphthyl)phenol, a molecule of interest in synthetic chemistry and drug development. A survey of scientific literature reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to predict, understand, and experimentally determine its solubility. By dissecting the molecule into its constituent functional moieties—the polar phenolic group and the nonpolar naphthyl group—we will apply fundamental chemical principles to forecast its behavior across a spectrum of organic solvents. This guide culminates in a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data using the gold-standard shake-flask method, empowering researchers to characterize novel compounds with confidence.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical parameter that dictates the viability of a compound in nearly every stage of the research and development pipeline. For professionals in drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's therapeutic efficacy. For synthetic chemists, it governs the choice of reaction media, purification strategies (such as crystallization), and product formulation.

m-(1-Naphthyl)phenol, also known as 3-(Naphthalen-1-yl)phenol, presents a unique solubility challenge. Its structure is a hybrid of two distinct chemical personalities: the hydrophilic, hydrogen-bond-donating phenol ring and the bulky, lipophilic, and nonpolar naphthalene ring system. Understanding how these competing characteristics influence its interaction with various organic solvents is paramount for its effective application.

Physicochemical Properties & Predictive Analysis

To predict the solubility of m-(1-Naphthyl)phenol, we must analyze the properties of its core components.

-

The Phenol Moiety: The hydroxyl (-OH) group on the phenol ring is polar and capable of forming strong hydrogen bonds.[1] Simple phenol is moderately soluble in water and highly soluble in polar organic solvents like alcohols and ethers. This group will be the primary driver for solubility in polar media.

-

The Naphthalene Moiety: The 1-naphthyl group is a large, planar, nonpolar aromatic system. Naphthalene itself, and its simple hydroxylated form 1-naphthol, are generally soluble in nonpolar and simple organic solvents like benzene, chloroform, and ether, but have low solubility in water.[2][3][4] This moiety will dominate interactions in nonpolar environments through van der Waals forces.

The principle of "like dissolves like" provides a foundational prediction: m-(1-Naphthyl)phenol will exhibit its highest solubility in solvents that can effectively interact with both its polar and nonpolar regions. Solvents with both hydrogen-bonding capability and significant nonpolar character, such as ethanol or acetone, are likely to be effective. Conversely, extreme opposites, like water (highly polar) and hexane (highly nonpolar), are predicted to be poor solvents.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solute is most likely to dissolve in a solvent when their HSP values are similar. While HSP values for m-(1-Naphthyl)phenol are not published, we can use 1-Naphthol as a reasonable proxy to understand its likely characteristics. The published HSP values for 1-Naphthol are:

-

δD: 19.7 MPa½

-

δP: 6.3 MPa½

-

δH: 12.3 MPa½[6]

These values indicate a molecule with very strong dispersion forces and significant hydrogen bonding capability. A good solvent for this compound would need to match these parameters closely.

Logical Framework for Solubility Prediction

The following diagram illustrates the thought process for predicting the solubility of m-(1-Naphthyl)phenol based on its structure.

Caption: Predictive solubility logic for m-(1-Naphthyl)phenol.

Quantitative Solubility Data (Hypothetical)

As no specific data for m-(1-Naphthyl)phenol is publicly available, the following table is presented as a template for how experimentally determined results should be structured. The predicted solubility is based on the analysis in the previous section.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Moderate to High | -OH group allows H-bonding, but aliphatic chain is small. |

| Ethanol | Polar Protic | High | Excellent balance of H-bonding and nonpolar character. |

| Acetone | Polar Aprotic | High | Strong dipole moment interacts with -OH; nonpolar body interacts with naphthyl ring. |

| Dichloromethane | Polar Aprotic | Moderate | Can interact with dipoles but lacks H-bonding. |

| Toluene | Nonpolar Aromatic | Moderate | Aromatic structure interacts well with the naphthyl group via π-stacking. |

| Hexane | Nonpolar Aliphatic | Low | Lacks any effective mechanism to solvate the polar phenol group. |

| Water | Polar Protic | Very Low | The large, nonpolar naphthyl group dominates, leading to hydrophobicity.[3] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7][8] It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.[9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant or filtrate is quantified.

Materials and Equipment

-

m-(1-Naphthyl)phenol (solid)

-

HPLC-grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Vials:

-

Add an excess of solid m-(1-Naphthyl)phenol to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Causality: Using an excess of solid is critical to ensure that the solution becomes fully saturated, which is the definition of thermodynamic solubility.[8]

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

-

Agitate the vials continuously for a minimum of 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7][9]

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long incubation time is required to ensure the system reaches a true thermodynamic equilibrium rather than a kinetically trapped state (like supersaturation).

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed for at least 1-2 hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean analysis vial (e.g., an HPLC vial).

-

Causality: Filtration is a mandatory step to remove all microscopic solid particles. Failure to do so will lead to artificially high and erroneous solubility measurements as the particles could dissolve during the dilution and analysis phase.

-

-

Sample Analysis (Quantification):

-

Prepare a series of calibration standards of m-(1-Naphthyl)phenol of known concentrations in the same solvent.

-

Analyze both the standards and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Use the calibration curve to determine the concentration of m-(1-Naphthyl)phenol in the saturated sample solution. This concentration is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, published solubility data for m-(1-Naphthyl)phenol is scarce, a robust scientific approach allows for strong predictions and a clear path to experimental determination. The molecule's dual nature—a polar, hydrogen-bonding phenol head and a large, nonpolar naphthyl tail—suggests maximal solubility in solvents that balance these characteristics, such as acetone and ethanol. For researchers requiring precise, reliable data for applications in drug development or chemical synthesis, the detailed shake-flask protocol provided in this guide serves as a self-validating system to generate the necessary quantitative values.

References

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from Sciencemadness Wiki. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem Compound Database. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]

-

MDPI. (n.d.). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. [Link]

-

Loba Chemie. (n.d.). 1-NAPHTHOL. Retrieved from [Link]

-

Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Naphthalen-1-ol;phenol. PubChem Compound Database. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Martin, A., Wu, P. L., & LUK, V. (n.d.). Extended Hansen solubility approach: naphthalene in individual solvents. PubMed. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry Stack Exchange. (2024, September 3). Hansen solubility parameters and HMPC. [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[10] and.... [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. www1.udel.edu [www1.udel.edu]

1-(3-Hydroxyphenyl)naphthalene synonyms and IUPAC name

The following technical guide details the properties, synthesis, and applications of 1-(3-Hydroxyphenyl)naphthalene , a critical biaryl intermediate in materials science and organic synthesis.

Identity & Nomenclature

This compound represents a specific structural isomer of naphthyl-substituted phenols, characterized by a meta-substitution pattern on the phenolic ring relative to the naphthalene attachment. This geometry is chemically significant for disrupting effective conjugation, a property highly valued in optoelectronic applications.[1]

| Parameter | Details |

| IUPAC Name | 3-(Naphthalen-1-yl)phenol |

| Common Synonyms | 1-(3-Hydroxyphenyl)naphthalene; m-(1-Naphthyl)phenol; 3-(1-Naphthyl)phenol |

| CAS Registry Number | 33104-28-8 |

| Molecular Formula | C₁₆H₁₂O |

| Molecular Weight | 220.27 g/mol |

| SMILES | Oc1cccc(c1)-c1cccc2ccccc12 |

Chemical Structure & Properties

Structural Logic

The molecule consists of a naphthalene ring attached to the C3 position of a phenol ring.

-

Steric Torsion: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric repulsion with the phenyl ring, forcing the two aromatic systems to twist out of planarity.

-

Electronic Consequence: This twist, combined with the meta linkage, limits

-conjugation between the two rings. In OLED applications, this preserves the high Triplet Energy (

Physical Properties[2][3][4][5][6][7][8]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility:

-

Acidity (pKa): ~9.9 (typical for phenols), allowing deprotonation by weak bases (e.g.,

) for O-alkylation or O-arylation.[1]

Synthesis & Manufacturing

The industrial standard for synthesizing 1-(3-Hydroxyphenyl)naphthalene is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and mild reaction conditions.

Reaction Mechanism

The synthesis couples 1-Naphthylboronic acid with 3-Bromophenol (or 3-Iodophenol).[1] The choice of 3-Bromophenol is economically favorable, though 3-Iodophenol offers faster kinetics.[1]

Experimental Protocol

Reagents:

-

1-Naphthylboronic acid (1.1 equiv)[1]

-

3-Bromophenol (1.0 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 equiv, aqueous solution)[1] -

Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step Methodology:

-

Inertion: Charge a 3-neck round-bottom flask with 3-Bromophenol, 1-Naphthylboronic acid, and

. Evacuate and backfill with Nitrogen ( -

Solvation: Add degassed Toluene and Ethanol via syringe.

-

Activation: Add the aqueous

solution. The biphasic system requires vigorous stirring. -

Reflux: Heat the mixture to reflux (~90-100°C) for 12–24 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate).[1][3]

-

Work-up: Cool to room temperature. Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate.[3]

-

Purification: Dry combined organics over

, filter, and concentrate. Purify crude residue via silica gel column chromatography (Gradient: 0%

Synthesis Workflow Diagram

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of 1-(3-Hydroxyphenyl)naphthalene.[1]

Applications in Advanced Materials

The primary utility of 1-(3-Hydroxyphenyl)naphthalene lies in its role as a scaffold for Organic Light-Emitting Diodes (OLEDs) .[1]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

The compound serves as a precursor for "Wide Bandgap" host materials.[1]

-

Mechanism: The hydroxyl group allows for the attachment of hole-transporting units (e.g., Carbazole) or electron-transporting units (e.g., Triazine) via nucleophilic aromatic substitution or Ullmann coupling.[1]

-

Why this Isomer? The meta-linkage (3-position) breaks the conjugation length. If the naphthalene were attached at the para position, the conjugation would extend, lowering the Triplet Energy (

). A low

Ligand Synthesis

The free hydroxyl group allows the molecule to act as a ligand precursor for organometallic complexes (e.g., Iridium or Platinum complexes), which are the actual light-emitting species in OLEDs.

Application Logic Diagram

Caption: Figure 2. Strategic utility of the scaffold in constructing high-efficiency OLED host materials.

Safety & Handling

-

Hazards: Like most phenolic compounds, it is an irritant to skin and eyes.[1] Naphthalene derivatives can be toxic if inhaled or ingested.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent slow oxidation of the phenol group.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle within a fume hood.[1]

References

-

ChemicalBook. "this compound Properties and Suppliers." ChemicalBook Database.[1] CAS 33104-28-8.[1] Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol for Suzuki Coupling). Link[1]

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library. Link[1]

-

PubChem. "1-Naphthalenol and related biaryl structures."[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Safety data sheet (SDS) for 3-(Naphthalen-1-yl)phenol

An In-Depth Technical Guide to the Safe Handling and Use of 3-(Naphthalen-1-yl)phenol

Authored by a Senior Application Scientist

Hazard Identification and Risk Assessment

This compound is a bifunctional molecule incorporating both a naphthalene and a phenol moiety. Consequently, its toxicological and hazard profile is expected to be a composite of these two parent compounds.

1.1. Anticipated GHS Classification

Based on the known classifications of naphthalene and phenol, the following Globally Harmonized System (GHS) classifications are anticipated for this compound. For a related compound, 3-(naphthalen-1-yl)propan-1-ol, the GHS classification includes warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[1].

| Hazard Class | Anticipated Category | Rationale |

| Acute Toxicity, Oral | Category 3 or 4 | Phenol is classified as acutely toxic if swallowed[2][3]. |

| Acute Toxicity, Dermal | Category 3 | Phenol is toxic in contact with skin[2][3]. |

| Skin Corrosion/Irritation | Category 1B or 2 | Phenol is corrosive and causes severe skin burns[2]. Naphthalene can cause skin irritation[4]. |

| Serious Eye Damage/Irritation | Category 1 or 2A | Phenol causes serious eye damage[2]. |

| Germ Cell Mutagenicity | Category 2 | Phenol is suspected of causing genetic defects[2]. |

| Carcinogenicity | Suspected Category 2 | Naphthalene is suspected of causing cancer[5]. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure, a known hazard for phenol[2]. |

| Hazardous to the Aquatic Environment | Acute & Chronic | Naphthalene is very toxic to aquatic life with long-lasting effects[5]. |

1.2. Toxicological Profile

The primary routes of exposure are inhalation, ingestion, and skin/eye contact[6].

-

Dermal Exposure: Phenol can be readily absorbed through the skin, potentially leading to systemic toxicity[7]. Contact may cause severe burns, which might be initially painless due to the local anesthetic effect of phenol[7]. Chronic skin exposure can lead to skin irritation and necrosis[8].

-

Inhalation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract[4]. Chronic inhalation of naphthalene has been linked to hemolytic anemia[4].

-

Ingestion: Ingestion is expected to be harmful and may cause gastrointestinal irritation, nausea, vomiting, and diarrhea[4]. In severe cases, ingestion of phenolic compounds can lead to more severe systemic effects[4][7].

-

Eye Contact: Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage[4][7].

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound.

2.1. Engineering Controls

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7][9]. The fume hood should have adequate airflow and be located in an area with controlled traffic.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for mitigating exposure risks.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

For incidental contact, double nitrile gloves are recommended. For tasks with a higher risk of splashing or when handling concentrated solutions, neoprene or butyl rubber gloves should be worn over nitrile gloves[7].

2.3. Storage Requirements

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6][9]. The container should be tightly closed and clearly labeled.

Experimental Protocols for Safe Use

Adherence to standardized protocols is crucial for ensuring a safe laboratory environment.

3.1. Weighing and Solution Preparation

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don appropriate PPE.

-

Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood. Avoid generating dust.

-

Dissolution: Slowly add the solid to the desired solvent in a suitable container. Use a magnetic stirrer for efficient dissolution. Keep the container covered as much as possible.

-

Transfer: Use a funnel for transferring solutions to prevent spills.

-

Cleaning: Clean any spills immediately according to the spill response protocol. Decontaminate all equipment used.

3.2. Reaction Work-up and Purification

-

Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood.

-

Extraction: Perform liquid-liquid extractions in a separatory funnel, ensuring it is properly vented.

-

Chromatography: If column chromatography is used, perform it in the fume hood.

-

Solvent Removal: Use a rotary evaporator placed within the fume hood to remove solvents.

Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate harm.

Caption: Emergency response workflow for exposures to this compound.

4.1. Skin Contact

-

Immediately remove all contaminated clothing[7].

-

Flush the affected skin with copious amounts of water for at least 15 minutes[7][10].

-

After initial rinsing, swab the affected area with Polyethylene Glycol (PEG) 300 or 400, if available[7][9][10].

-

Seek immediate medical attention[7]. For large exposures, call emergency services[11].

4.2. Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][7].

-

Remove contact lenses if present and easy to do so.

-

Seek immediate medical attention[7].

4.3. Inhalation

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention[7].

4.4. Ingestion

-

Do NOT induce vomiting[4].

-

If the person is conscious, rinse their mouth with water and have them drink a cupful of water[4].

4.5. Spills

For minor spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal[12]. For major spills, evacuate the area and contact emergency services[9]. Prevent the spill from entering drains or waterways[3][12].

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain[7].

Conclusion

While a specific SDS for this compound is not available, a thorough understanding of the hazards associated with its constituent parts, naphthalene and phenol, allows for the development of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound in a safe and responsible manner, minimizing risks to themselves and the environment.

References

- Flinn Scientific. (2015, September 9). Safety Data Sheet: Naphthalene.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Naphthalene.

- National Center for Biotechnology Information. (n.d.). 3-(Naphthalen-1-yl)propan-1-ol. PubChem Compound Database.

- Fisher Scientific. (2013, April 4). Material Safety Data Sheet - 1-Naphthol.

- Fisher Scientific. (2015, August 5). Safety Data Sheet: Phenol, Lab Grade.

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenol.

- Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: PHENOL.

- University of California, Berkeley Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.

- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.

- Hindustan Organic Chemicals Ltd. (n.d.). Material Safety Data Sheets -- 1. PHENOL.

- New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol.

- Sigma-Aldrich. (2025, September 27). Safety Data Sheet: Naphthalene.

- Public Health England. (2024, October 1). Phenol - Incident management. GOV.UK.

- Agency for Toxic Substances and Disease Registry. (2005, August). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.

- University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance.

- Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK.

- Agency for Toxic Substances and Disease Registry. (2008, September). Toxicological Profile for Phenol.

- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Naphthalene.

Sources

- 1. 3-(Naphthalen-1-yl)propan-1-ol | C13H14O | CID 14711518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. carlroth.com [carlroth.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hoclindia.com [hoclindia.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. gov.uk [gov.uk]

- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 10. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 11. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 12. carlroth.com [carlroth.com]

Strategic Sourcing and Quality Validation of High-Purity 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8)

Executive Summary

In the high-stakes fields of organic light-emitting diode (OLED) material synthesis and late-stage pharmaceutical functionalization, the integrity of starting materials is non-negotiable. 3-(Naphthalen-1-yl)phenol (CAS 33104-28-8) serves as a critical biaryl scaffold. Its meta-substituted phenolic hydroxyl group provides a versatile handle for etherification or esterification, while the naphthyl moiety imparts specific electronic and steric properties essential for optoelectronic performance or receptor binding.

This technical guide moves beyond simple vendor lists. It provides a rigorous framework for sourcing, validating, and handling this compound to ensure experimental reproducibility. We analyze the synthesis-derived impurity profile and establish a self-validating quality control (QC) protocol that every research lab should implement upon receipt of goods.

Chemical Profile & Critical Quality Attributes (CQAs)

To validate a supplier, one must first understand the molecule's genesis. The dominant industrial synthesis of this compound utilizes Suzuki-Miyaura cross-coupling , typically between 3-hydroxyphenylboronic acid and 1-bromonaphthalene (or their reverse counterparts).

This synthetic route dictates the Critical Quality Attributes (CQAs) shown below. A Certificate of Analysis (CoA) lacking these specific data points should be flagged as high-risk.

| Attribute | Specification Target | Scientific Rationale |

| Purity (HPLC) | ≥ 99.0% (Area %) | Lower purity introduces regioisomers that are difficult to separate after downstream functionalization. |

| Palladium (Pd) | < 10 ppm | Residual Pd from coupling catalysts can quench fluorescence in OLEDs and catalyze side reactions in drug synthesis. |

| Halides (Br/Cl) | < 50 ppm | Unreacted aryl halides (e.g., 1-bromonaphthalene) act as chain terminators in polymerization or competitors in further coupling. |

| Water Content | < 0.5% | Phenolic protons are labile; excess moisture complicates stoichiometry in moisture-sensitive reactions (e.g., with NaH). |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the phenol group to quinones. |

Strategic Sourcing Landscape

The market for CAS 33104-28-8 is bifurcated between Global Catalog Distributors (high reliability, high cost) and Custom Synthesis Houses (variable reliability, lower cost at scale).

Supplier Decision Logic

Do not default to the largest vendor. Use the following logic to optimize for cost versus risk based on your project phase.

Figure 1: Strategic sourcing decision tree for biaryl intermediates. Select suppliers based on scale and risk tolerance.

Recommended Supplier Tiers

-

Tier 1 (Reference Standards): Merck (Sigma-Aldrich) , TCI Chemicals . Use for benchmarking.

-

Tier 2 (Bulk/Scale-Up): BLD Pharm , Ambeed , A2B Chem . These suppliers often synthesize on-demand or hold bulk stock for scale-up but require rigorous incoming QC.

Goods Inward Quality Control (GIQC) Protocol

Trusting a vendor's CoA without verification is a scientific hazard. The following protocol is a self-validating system to ensure the material meets the CQAs defined in Section 2.

Step 1: Identity & Structure Verification (NMR)

-

Solvent: DMSO-d6 (Phenolic proton is often invisible in CDCl3 due to exchange).

-

Key Signals:

-

Singlet (-OH) at ~9.5–9.8 ppm (broad).

-

Naphthyl protons: Multiplet cluster at 7.4–8.2 ppm.

-

Phenol aromatic protons: Look for the distinct triplet of the proton at the 5-position and the singlet at the 2-position (shielded by the naphthyl ring).

-

Step 2: Impurity Profiling (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid). 50% -> 95% ACN over 15 mins.

-

Detection: 254 nm (aromatic backbone) and 280 nm (phenol).

-

Watchout: Look for a small peak eluting after the main peak; this is often 1,1'-binaphthalene , a homocoupling impurity that is non-polar and difficult to remove.

Step 3: Trace Metal Analysis (ICP-MS)

-

Critical for OLEDs: Digest 50 mg of sample in HNO3. Analyze specifically for Pd and Fe .

-

Limit: If Pd > 10 ppm, perform a metal scavenging treatment (e.g., SiliaMetS® Thiol) before use.

Analytical Workflow Diagram

Figure 2: Goods Inward Quality Control (GIQC) workflow. This closed-loop system ensures only validated material enters the synthesis stream.

Handling, Stability, and Purification

Storage

Phenols are prone to oxidation, forming quinones which appear as pink or red discoloration.

-

Standard: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Long-term: -20°C is recommended to prevent slow dimerization or oxidation.

Purification (Rescue Protocol)

If the sourced material arrives with <98% purity or is colored:

-

Dissolution: Dissolve in minimum hot Ethanol (60°C).

-

Filtration: Filter hot through a celite pad to remove insoluble Pd black.

-

Precipitation: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

-

Result: This typically removes oxidized quinones (which stay in the mother liquor) and non-polar homocoupling impurities.

References

-

National Center for Biotechnology Information. (n.d.). This compound (Compound).[1][2][3][4][5][6] PubChem.[1][4] Retrieved October 26, 2023, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for impurity profiling in Suzuki coupling).

Sources

- 1. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | C19H18O2 | CID 54389813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(tert-Butyl)-5-(naphthalen-1-yl)phenol|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 33104-28-8 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Methodological & Application

Application Note: 3-(Naphthalen-1-yl)phenol as a High-Triplet OLED Host Intermediate

Executive Summary

This guide details the synthesis, purification, and application of 3-(Naphthalen-1-yl)phenol (CAS: 60462-68-4) , a critical intermediate in the production of host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs).

While often overlooked in favor of symmetric hosts (like CBP), the asymmetric nature of this compound allows for the design of "bipolar" host materials. The phenolic hydroxyl group serves as a versatile reactive handle, enabling the attachment of hole-transporting units (e.g., carbazole) or electron-transporting units (e.g., triazine) via ether linkages. This modularity is essential for tuning the Triplet Energy (

Target Audience: Synthetic Chemists, Materials Scientists, and Process Engineers in Organic Electronics.

Material Specifications & Role

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 60462-68-4

-

Molecular Formula:

-

Molecular Weight: 220.27 g/mol

-

Key Structural Feature: The meta-linkage between the phenol and naphthalene rings breaks effective conjugation. This preserves the high triplet energy (

) required to host green and red phosphorescent dopants without reverse energy transfer.

Critical Purity Standards

For OLED applications, "chemical purity" (NMR clean) is insufficient. "Device purity" is required to prevent non-radiative recombination centers (traps).

| Parameter | Specification | Method | Reason |

| HPLC Purity | > 99.95% | HPLC-UV (254 nm) | Trace organic impurities quench excitons. |

| Halogen Content | < 10 ppm | Ion Chromatography | Residual Br/I/Cl atoms degrade device lifetime. |

| Metal Content | < 5 ppm (Total) | ICP-MS | Metals (Pd, Cu) act as deep charge traps. |

| Water Content | < 50 ppm | Karl Fischer | Moisture causes dark spots (pixel shrinkage). |

Experimental Protocols

Protocol A: Synthesis of this compound

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: High-yield synthesis minimizing de-halogenation byproducts.

Reagents:

-

Substrate A: 3-Bromophenol (1.0 eq)

-

Substrate B: 1-Naphthylboronic acid (1.2 eq)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Procedure:

-

Degassing: Charge a 3-neck round bottom flask with Toluene and Ethanol. Sparge with Nitrogen (

) for 30 minutes. Note: Oxygen is the primary cause of catalyst poisoning and homocoupling byproducts. -

Addition: Under

flow, add 3-Bromophenol, 1-Naphthylboronic acid, and the aqueous -

Catalyst Charge: Add

quickly to minimize air exposure. -

Reaction: Heat to reflux (

) for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. -

Quench & Workup: Cool to room temperature. Acidify with 1M HCl to pH 4 (to protonate the phenolate). Extract with Ethyl Acetate (

). -

Initial Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Flash Chromatography: Purify residue on Silica Gel (Gradient: 0%

20% EtOAc in Hexane).

Self-Validation Check: The product should appear as a white to off-white solid.

Protocol B: Downstream Application (Synthesis of Host Material)

Target Molecule: 9-(3-(Naphthalen-1-yl)phenyl)-9H-carbazole (Host for Green PHOLEDs)

Reaction Type: Ullmann-type C-N Coupling (using the phenol as a precursor for a triflate or direct coupling if modified). Correction: A more common route for this intermediate is Etherification to create high-

Procedure (Etherification):

-

Reactants: this compound (1.0 eq) + 9-(4-Fluorophenyl)-9H-carbazole (1.1 eq).

-

Base:

(2.0 eq). -

Solvent: DMF or NMP (anhydrous).

-

Conditions: Heat at

for 24h. -

Result: An ether-linked host material combining the hole transport of carbazole with the stability of naphthalene.

Protocol C: "Device-Grade" Purification

Method: Gradient Vacuum Sublimation Context: Recrystallization alone leaves solvent residues that outgas in the vacuum chamber, destroying the OLED cathode.

-

Pre-Step: Recrystallize the crude intermediate from Toluene/Hexane to reach >99% purity.

-

Loading: Place 2-5g of material in the source zone of a quartz sublimation tube.

-

Vacuum: Pump down to

. -

Heating Profile:

-

Zone 1 (Source): Heat to

(approx. -

Zone 1 (Ramp): Slowly ramp to

until deposition rate is -

Zone 2 (Collection): Keep at

to prevent condensation of light impurities. -

Zone 3 (Trap): Liquid

trap for volatile impurities.

-

-

Harvesting: Collect only the central band of crystals. Discard the "ash" (non-volatiles) and the "light" end (volatile impurities).

Visualizations

Synthesis & Application Workflow

This diagram illustrates the pathway from raw materials to the final OLED device integration.

Figure 1: Synthetic workflow from raw precursors to device-ready OLED host materials.

Mechanism of Action in OLEDs

How the host material functions within the Emissive Layer (EML).

Figure 2: Energy transfer mechanism. The Host derived from this compound confines excitons on the Dopant.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 24(24), 3169–3190. Link

-

Gommans, H., et al. (2004). Electro-optical study of the effect of the host material on the performance of organic light-emitting diodes. Journal of Applied Physics. Link

-

ChemicalBook. (2023). Product Specifications: this compound.[2] Link

Sources

Application Note: Synthesis and Application of a Novel Hole Transport Material, N3P-TPA, Derived from 3-(1-Naphthyl)phenol for High-Performance Perovskite Solar Cells

Abstract: This application note provides a comprehensive guide for the synthesis, characterization, and application of a novel, solution-processable hole transport material (HTM), N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA). Synthesized via a facile and efficient palladium-catalyzed Buchwald-Hartwig amination from the readily available precursor 3-(1-naphthyl)phenol, N3P-TPA exhibits desirable electrochemical and photophysical properties for application in high-performance inverted perovskite solar cells (PSCs). Detailed protocols for the synthesis, purification, and characterization of N3P-TPA are presented, along with a step-by-step guide for the fabrication and testing of perovskite solar cells incorporating this new HTM.

Introduction: The Rationale for Developing Novel Hole Transport Materials

The rapid development of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component in the architecture of high-performance PSCs is the hole transport layer (HTL), which facilitates the efficient extraction and transport of holes from the perovskite absorber layer to the electrode, while simultaneously blocking electrons.[1] The benchmark HTM, Spiro-OMeTAD, while enabling high power conversion efficiencies (PCEs), suffers from drawbacks such as complex multi-step synthesis, high cost, and the need for hygroscopic dopants that can compromise long-term device stability.

This has spurred significant research into the design and synthesis of novel, cost-effective, and stable HTMs. Triarylamine derivatives have emerged as a promising class of HTMs due to their excellent hole mobility and tunable electronic properties.[2] The introduction of bulky, non-planar moieties such as naphthyl groups can be a strategic approach to suppress molecular aggregation, enhance solubility, and improve the morphological stability of the HTM film.

Herein, we present a detailed methodology for the synthesis of a novel triarylamine-based HTM, N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA), utilizing 3-(1-naphthyl)phenol as a key starting material. The synthetic route is based on the robust and versatile Buchwald-Hartwig amination reaction.[3] This application note serves as a practical guide for researchers in the field of organic electronics and photovoltaics, providing a reproducible protocol for the synthesis of a promising new HTM and its integration into high-performance inverted perovskite solar cells.

Synthesis and Characterization of N3P-TPA

The synthesis of N3P-TPA is accomplished in a two-step sequence starting from 3-(1-naphthyl)phenol, as illustrated in the workflow below. The key step is the palladium-catalyzed Buchwald-Hartwig C-N coupling of the triflate derivative of 3-(1-naphthyl)phenol with diphenylamine.

Caption: Synthetic workflow for N3P-TPA.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(1-Naphthyl)phenyl trifluoromethanesulfonate

-

To a stirred solution of 3-(1-naphthyl)phenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the triflate as a colorless oil or a white solid.

Step 2: Synthesis of N,N-diphenyl-3-(1-naphthyl)aniline (N3P-TPA)

-

In an oven-dried Schlenk flask, combine 3-(1-naphthyl)phenyl trifluoromethanesulfonate (1.0 eq.), diphenylamine (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene as the solvent.[4]

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[5] Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

-

Column Chromatography: Purify the crude N3P-TPA by flash column chromatography on silica gel.[2] A suitable eluent system is a gradient of hexane and dichloromethane.

-

Recrystallization: Further purify the product by recrystallization from a solvent mixture such as dichloromethane/methanol or chloroform/hexane to obtain N3P-TPA as a white or off-white solid.[6]

Characterization and Expected Properties

The structure and purity of the synthesized N3P-TPA should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The key physicochemical properties are summarized in the table below. These values are predicted based on literature data for structurally similar triarylamine-based HTMs containing naphthyl and phenyl moieties.

| Property | Expected Value | Characterization Technique |

| HOMO Energy Level | -5.2 to -5.4 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | -2.0 to -2.2 eV | CV and UV-Vis Spectroscopy |

| Optical Band Gap (Eg) | 3.0 to 3.2 eV | UV-Vis Spectroscopy |

| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | Space-Charge Limited Current (SCLC) |

| Glass Transition Temp. (Tg) | > 120 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 400 °C | Thermogravimetric Analysis (TGA) |

Application of N3P-TPA in Inverted Perovskite Solar Cells

N3P-TPA is designed for use as a solution-processable HTL in inverted (p-i-n) perovskite solar cells. The following protocol outlines the fabrication and characterization of such a device.

Caption: Workflow for inverted PSC fabrication.

Device Fabrication Protocol

-

Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

HTL Deposition:

-

Prepare a solution of N3P-TPA in a suitable solvent such as chlorobenzene or toluene (e.g., 10-20 mg/mL).

-

Optionally, p-type dopants like Li-TFSI and tBP can be added to the HTM solution to enhance conductivity.

-

Spin-coat the N3P-TPA solution onto the cleaned ITO substrate and anneal at an optimized temperature (e.g., 100-120 °C).

-

-

Perovskite Layer Deposition: Deposit the perovskite active layer (e.g., CH₃NH₃PbI₃) on top of the HTL using a one-step or two-step solution-processing method.[7][8] For the two-step method, a layer of PbI₂ is first deposited, followed by conversion to perovskite by dipping in a solution of methylammonium iodide (MAI).[7]

-

Electron Transport Layer (ETL) and Buffer Layer Deposition: Sequentially deposit an electron transport layer (e.g., PCBM in chlorobenzene) and a buffer layer (e.g., BCP in isopropanol) via spin-coating.

-

Electrode Deposition: Thermally evaporate a metal back electrode (e.g., 80-100 nm of silver or gold) through a shadow mask to define the active area of the device.

Device Characterization

The performance of the fabricated PSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).

-

Current Density-Voltage (J-V) Characteristics: Measure the J-V curves to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[9][10]

-

External Quantum Efficiency (EQE): Measure the EQE spectrum to assess the wavelength-dependent light-to-charge conversion efficiency.

-

Stability Testing: Evaluate the long-term operational stability of the unencapsulated devices under controlled environmental conditions (e.g., inert atmosphere or ambient air with controlled humidity).

Conclusion

This application note details a robust and reproducible methodology for the synthesis of a novel triarylamine-based hole transport material, N3P-TPA, from 3-(1-naphthyl)phenol. The proposed synthetic route via Buchwald-Hartwig amination is efficient and provides access to a promising new material for optoelectronic applications. The outlined protocols for the fabrication and characterization of inverted perovskite solar cells using N3P-TPA as the hole transport layer provide a framework for researchers to explore its potential in achieving high-performance and stable photovoltaic devices. The favorable predicted properties of N3P-TPA, combined with its accessible synthesis, make it an attractive alternative to existing hole transport materials.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 41(11), 1534-1544.

- Jeon, N. J., Noh, J. H., Yang, W. S., Kim, Y. C., Ryu, S., Seo, J., & Seok, S. I. (2015). Compositional engineering of perovskite materials for high-performance solar cells.

- Christmann, U., Vilar, R., & Nazeeruddin, M. K. (2011). Palladium-catalyzed C–N and C–O coupling–A practical guide from an industrial vantage point.

- Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 43(8), 1146-1158.

- Torrente, M., & Bolm, C. (2007). Palladium-catalyzed amination of aryl chlorides. Chemical Society Reviews, 36(7), 1135-1145.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Fluxim AG. (n.d.). Measurement Techniques for Perovskite Solar Cells. Retrieved from [Link]

-

JuSER. (2023). Beginner's guide to visual analysis of perovskite and organic solar cell current density-voltage characteristics. Retrieved from [Link]

- El-Shafei, A., Hussain, S., & Al-Raqa, S. Y. (2021).

- Tress, W., Yavari, M., Domanski, K., Yadav, P., Niesen, B., Hagfeldt, A., & Graetzel, M. (2016). Characterization of perovskite solar cells: Towards a reliable measurement protocol. Energy & Environmental Science, 9(3), 749-760.

- Liu, M., Johnston, M. B., & Snaith, H. J. (2013). Efficient planar heterojunction perovskite solar cells by vapour deposition.

- Wu, W. Q., Wang, Q., Fang, Y., Shao, Y., Tang, S., Deng, Y., ... & Huang, J. (2018). Molecular doping enabled scalable blading of efficient hole-transport-layer-free perovskite solar cells.

- Saliba, M., Orlandi, S., Matsui, T., Aghazada, S., Grätzel, M., & Nazeeruddin, M. K. (2016). A molecularly engineered hole-transporting material for efficient perovskite solar cells.

- Chen, W., Wu, Y., Yue, Y., Liu, J., Zhang, W., Yang, X., ... & Zhu, W. H. (2017). Hole-transporting material-free, all-inorganic perovskite solar cells with 12.1% efficiency and enhanced stability.

-

International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]

-

Eureka. (n.d.). Method for refining trimethylamine through extractive distillation and purification. Retrieved from [Link]

-

YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved from [Link]

-

ResearchGate. (2025). Effect of different N,N-diphenylnaphthalen-2-amine units on the photo- and electro-luminescent properties of phenanthroimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Inverted CsPbI3 perovskite solar cells with all solution processed layers fabricated in high humidity. Retrieved from [Link]

-

NIH. (2018). Fundamental Study on the Fabrication of Inverted Planar Perovskite Solar Cells Using Two-Step Sequential Substrate Vibration-Assisted Spray Coating (2S-SVASC). Retrieved from [Link]

-

MDPI. (2019). Recent Advances in Inverted Perovskite Solar Cells: Designing and Fabrication. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. physics.emu.edu.tr [physics.emu.edu.tr]

- 7. m.youtube.com [m.youtube.com]

- 8. Fundamental Study on the Fabrication of Inverted Planar Perovskite Solar Cells Using Two-Step Sequential Substrate Vibration-Assisted Spray Coating (2S-SVASC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]

- 10. juser.fz-juelich.de [juser.fz-juelich.de]

Functionalization of 3-(Naphthalen-1-yl)phenol for polymer synthesis

Functionalization Protocols for 3-(Naphthalen-1-yl)phenol[1]

Executive Summary & Strategic Rationale

In the pursuit of next-generation engineering thermoplastics and thermosets, This compound (3-NP) represents a critical "monomer scaffold."[1] Unlike standard bisphenols (e.g., Bisphenol A), 3-NP introduces a bulky, rigid naphthalene pendant group via a meta-linkage.[1]

Why this molecule matters:

-

Thermal Stability: The aromatic naphthalene moiety significantly increases the glass transition temperature (

) and thermal decomposition temperature ( -

Optical Properties: The high molar refractivity of the naphthalene ring yields polymers with high Refractive Indices (RI > 1.65), essential for optical waveguides and LED encapsulants.

-

Dielectric Performance: The bulky pendant group increases "free volume" within the polymer matrix, disrupting chain packing.[2] This lowers the dielectric constant (

) and dissipation factor (

This guide details the functionalization of 3-NP into three distinct precursor classes: Glycidyl Ethers (Epoxies) , Cyanate Esters , and Poly(aryl ether) backbones .

Strategic Roadmap: From Monomer to Material

The following workflow illustrates the divergent synthetic pathways for 3-NP.

Figure 1: Synthetic divergence of this compound into three primary material classes.

Protocol A: Synthesis of the Glycidyl Ether (Epoxy Precursor)

This protocol converts the phenolic hydroxyl group into a reactive epoxide. Due to the steric bulk of the naphthalene group, standard bisphenol-A protocols must be modified to ensure complete conversion and prevent oligomerization.

Mechanism: Nucleophilic attack of the phenoxide on epichlorohydrin (ECH), followed by dehydrochlorination.

Reagents & Equipment[3][4][5][6][7]

-

Substrate: this compound (1.0 eq)

-

Reagent: Epichlorohydrin (ECH) (10.0 eq) – Excess serves as solvent and prevents oligomerization.[1]

-

Base: Sodium Hydroxide (NaOH) (2.5 eq, 50% aq. solution)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or TEBAC (1.5 mol%)[1]

-

Solvent: Dimethyl sulfoxide (DMSO) (optional co-solvent for solubility)[1]

Step-by-Step Methodology

-

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3-NP in the excess Epichlorohydrin. If the monomer does not fully dissolve at RT, add DMSO (10% v/v relative to ECH) and heat to 50°C.

-

Catalyst Addition: Add the Phase Transfer Catalyst (TBAB). Stir for 15 minutes to ensure homogeneity.

-

Controlled Addition: Heat the system to 60°C . Add the 50% NaOH solution dropwise over 1 hour.

-

Critical Control: Do not add NaOH too quickly; the exotherm can cause uncontrolled polymerization of the ECH.

-

-

Reaction: Maintain temperature at 60–65°C for 4–6 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 4:[1]1) or HPLC until the phenol peak disappears.

-

Work-up (Salt Removal): Cool to room temperature. Filter off the NaCl precipitate.

-

Distillation: Remove excess ECH and water via vacuum distillation (Rotavap) at 60°C.

-

Extraction: Dissolve the viscous residue in Toluene or Dichloromethane (DCM). Wash 3x with deionized water to remove residual alkali and catalyst.

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate to yield the 3-(Naphthalen-1-yl)phenyl glycidyl ether .

Validation:

-

1H-NMR: Look for disappearance of phenolic -OH (~9.8 ppm) and appearance of epoxide protons (~2.7–3.4 ppm).[1]

-

EEW (Epoxy Equivalent Weight): Titrate to confirm theoretical value (Approx. MW = 276 g/mol ).

Protocol B: Synthesis of the Cyanate Ester

Cyanate esters derived from naphthalene-pendant phenols are highly prized for their extremely low dielectric loss.[1] This reaction is highly sensitive to temperature and pH.

Mechanism: Reaction of the phenol with Cyanogen Bromide (CNBr) in the presence of a base (Triethylamine) to form the cyanate (-OCN).

Reagents & Equipment[3][4][5][6][7]

-

Substrate: this compound (1.0 eq)

-

Reagent: Cyanogen Bromide (CNBr) (1.1 eq) – Caution: Highly Toxic.[1]

-

Base: Triethylamine (TEA) (1.1 eq)[1]

-

Solvent: Acetone or Dichloromethane (Anhydrous)[1]

Step-by-Step Methodology

-

Preparation: In a fume hood, dissolve 3-NP and CNBr in anhydrous Acetone in a 3-neck flask.

-

Cryogenic Cooling: Cool the solution to -10°C to -20°C using an acetone/dry ice bath.[1]

-

Why? Higher temperatures promote the formation of imidocarbonates (side product) and hydrolysis.

-

-

Base Addition: Add TEA dropwise over 30–45 minutes.

-

Visual Cue: A white precipitate (Triethylammonium bromide salt) will form immediately.

-

Critical Control: Maintain internal temperature below -5°C throughout addition.[1]

-

-

Completion: Stir at -10°C for 1 hour, then allow to warm to 0°C over 30 minutes.

-

Quench: Pour the reaction mixture into rapidly stirring ice water (10x volume). The cyanate ester usually precipitates as a solid or oil.

-

Purification:

-

Extract with DCM.[5]

-

Wash with 0.1M HCl (cold) to remove unreacted amine.

-

Wash with water until neutral pH.

-

Dry over Na₂SO₄ and evaporate solvent below 40°C (Heat can trigger premature cyclotrimerization).

-

Validation:

-

FTIR: Strong, sharp peak at 2230–2270 cm⁻¹ (-OCN stretch).[1] Absence of broad -OH peak at 3400 cm⁻¹.[1]

Protocol C: Polymerization (Polyarylether Synthesis)

This protocol describes using 3-NP as a capping agent or co-monomer in nucleophilic aromatic substitution (

Workflow Diagram (Dean-Stark Process)

Figure 2: High-temperature polycondensation workflow.

Critical Parameters

-

Solvent System: NMP (N-methyl-2-pyrrolidone) or DMAc is required to dissolve the polymer.[1] Toluene is used as an azeotropic agent to remove water generated by the phenoxide formation.

-

Stoichiometry: Precise 1:1 molar ratio of diphenol to dihalide is required for high molecular weight (Carothers equation). If using 3-NP as a monofunctional end-capper, calculate stoichiometry to target specific molecular weight.[1]

Expected Material Properties (Data Summary)

The following table summarizes the typical property enhancements observed when incorporating naphthalene-pendant phenols into polymer backbones, based on comparative literature of similar bulky monomers.

| Property | Standard Bisphenol A Resin | This compound Modified | Improvement Mechanism |

| Glass Transition ( | 150°C - 170°C | 210°C - 260°C | Restricted rotation of bulky naphthyl group.[1] |

| Refractive Index ( | 1.54 - 1.56 | 1.65 - 1.71 | High electron density of conjugated naphthalene.[1] |

| Dielectric Constant ( | 3.5 - 4.0 | 2.8 - 3.1 | Increased free volume / reduced packing density.[1] |

| Water Absorption | 0.2 - 0.3% | < 0.1% | Hydrophobic nature of the naphthalene ring.[1] |

References

-

Synthesis of Naphthyl-containing Polymers

- Title: Naphthol novolak type cyanate resin and its synthesis method (Patent CN102558472A).

-

High Refractive Index Polymers

-

Epoxidation of Bulky Phenols

-

General Cyanate Ester Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102558472A - Naphthol novolak type cyanate resin and its synthesis method - Google Patents [patents.google.com]

- 8. High refractive index hyperbranched polymers - Advanced Science News [advancedsciencenews.com]

Application Note & Protocol: Catalytic O-Arylation of 3-(Naphthalen-1-yl)phenol

An In-Depth Guide to the Synthesis of Sterically Hindered Diaryl Ethers

Introduction: The Significance of Hindered Diaryl Ethers

The diaryl ether motif is a cornerstone in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to high-performance polymers.[1] Molecules incorporating this linkage are found in nature, such as in the antibiotic vancomycin, and are critical in synthetic compounds, including certain hormone therapies and herbicides.[1] Specifically, diaryl ethers containing bulky, sterically demanding groups like the naphthalen-1-yl moiety are of increasing interest in drug development and materials science. The steric hindrance can confer unique conformational properties, potentially leading to atropisomerism, which can be exploited in designing highly selective molecular probes or chiral ligands.[1]

However, the synthesis of these sterically congested ethers presents a significant challenge. Traditional methods like the Ullmann condensation often require harsh conditions—high temperatures and stoichiometric amounts of copper—which are incompatible with complex, functionalized molecules.[1][2] Modern palladium-catalyzed Buchwald-Hartwig O-arylation has been a major advance, yet challenges can remain with particularly bulky substrates.[3][4]

This application note provides a detailed, field-proven protocol for the O-arylation of 3-(naphthalen-1-yl)phenol, a sterically hindered substrate. We will focus on a modified Ullmann-type reaction that leverages a copper(I) iodide catalyst in combination with an economical and effective ligand, picolinic acid. This system has demonstrated excellent efficacy for coupling challenging substrates under milder conditions, offering high yields and broad functional group tolerance.[1][5][6][7][8]

The "Why": Mechanistic Rationale and Component Selection

Understanding the role of each component is critical for successful execution and troubleshooting. The protocol's design is based on a well-established catalytic cycle that ensures efficiency and reproducibility.

A. The Catalytic System: CuI, Picolinic Acid, and K₃PO₄

-

Copper(I) Iodide (CuI): This serves as the precatalyst. Cu(I) is the active oxidation state for the catalytic cycle. It is relatively inexpensive and stable compared to many palladium sources.

-

Picolinic Acid (Ligand): The ligand is arguably the most crucial component for enabling the reaction with a hindered phenol. Picolinic acid acts as a bidentate ligand, coordinating to the copper center. This coordination solubilizes the copper species and modulates its reactivity, facilitating the key steps of oxidative addition and reductive elimination. Its use has been shown to be economically attractive and highly effective.[1][8]

-

Potassium Phosphate (K₃PO₄) (Base): A moderately strong, non-nucleophilic inorganic base is required to deprotonate the phenol, forming the potassium phenoxide. This step is essential to generate the active nucleophile. K₃PO₄ is favored over other bases like cesium carbonate (Cs₂CO₃) in combination with DMSO, as it has been shown to be more efficacious for this specific transformation.[1][8]

-

Dimethyl Sulfoxide (DMSO) (Solvent): A polar aprotic solvent is necessary to dissolve the reagents, particularly the potassium phenoxide salt, and to facilitate the reaction at the desired temperature.

B. The Catalytic Cycle

The reaction is proposed to proceed through the following key steps, which are visualized in the diagram below. This cycle represents a plausible pathway for the copper-catalyzed O-arylation of phenols.

-

Ligand Association: Picolinic acid coordinates to the Cu(I) salt.

-

Phenoxide Formation: The base (K₃PO₄) deprotonates the this compound.

-

Salt Metathesis: The resulting phenoxide displaces the iodide on the copper center to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center, forming a transient, high-valent Cu(III) species.

-

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) intermediate, yielding the desired diaryl ether product and regenerating the active Cu(I) catalyst.

Caption: Proposed catalytic cycle for the Cu-catalyzed O-arylation of phenols.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-iodotoluene as a representative example.

A. Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >98% | Standard commercial | |

| 4-Iodotoluene | >98% | Standard commercial | |

| Copper(I) Iodide (CuI) | 99.9% | Standard commercial | Store under inert gas, protect from light. |

| Picolinic Acid | >99% | Standard commercial | |

| Potassium Phosphate (K₃PO₄) | >98% | Standard commercial | Finely ground, dried in an oven before use. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | >99.8% | Standard commercial | Sure/Seal™ bottle or freshly distilled. |

| Diethyl Ether | ACS | Standard commercial | For work-up. |

| Saturated aq. NH₄Cl | - | Lab prepared | For work-up. |

| Brine | - | Lab prepared | For work-up. |

| Anhydrous MgSO₄ | - | Standard commercial | For drying. |

| Silica Gel | - | Standard commercial | 230-400 mesh for column chromatography. |

B. Equipment

-

Oven-dried 10 mL screw-cap reaction vial with a PTFE-lined cap

-

Magnetic stir bar

-

Magnetic stir plate with heating

-

Inert atmosphere glovebox or Schlenk line with Nitrogen or Argon gas

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system or glass column

C. Step-by-Step Procedure

Causality Note: Performing the reaction under an inert atmosphere is critical. Oxygen can oxidize the Cu(I) catalyst to the less active Cu(II) state, inhibiting the reaction. All glassware should be thoroughly oven-dried to remove moisture, which can hydrolyze the base and interfere with phenoxide formation.

-

Reaction Setup (Inert Atmosphere):

-

To the oven-dried 10 mL reaction vial, add this compound (110.1 mg, 0.5 mmol, 1.0 equiv).

-

Add copper(I) iodide (4.8 mg, 0.025 mmol, 5 mol%).

-

Add picolinic acid (6.2 mg, 0.05 mmol, 10 mol%).

-

Add finely ground and dried potassium phosphate (212.3 mg, 1.0 mmol, 2.0 equiv).

-

Finally, add a magnetic stir bar.

-

-

Reagent Addition:

-

Seal the vial with the PTFE-lined cap.

-

Remove the vial from the inert atmosphere.

-

Add 4-iodotoluene (109.0 mg, 0.5 mmol, 1.0 equiv) if solid, or the corresponding volume if liquid. Note: For this protocol, we assume 4-iodotoluene is a solid. If using a liquid aryl halide, add it via syringe after the solvent.

-

Using a syringe, add anhydrous DMSO (2.5 mL, 0.2 M).

-

-

Reaction Execution:

-

Place the vial on the pre-heated magnetic stir plate at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Self-Validation Check: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (e.g., after 12 hours) to check for the consumption of starting materials.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether (20 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 10 mL). This step helps to remove copper salts.

-

Wash with brine (1 x 10 mL).

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to elute the product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

-

Experimental Workflow and Data

Caption: General experimental workflow for the Cu-catalyzed O-arylation.

Table 1: Representative Reaction Data

| Parameter | Value |

| Substrate 1 | This compound (0.5 mmol) |

| Substrate 2 | 4-Iodotoluene (0.5 mmol) |

| Catalyst | CuI (5 mol%) |

| Ligand | Picolinic Acid (10 mol%) |

| Base | K₃PO₄ (2.0 equiv) |

| Solvent | Anhydrous DMSO (0.2 M) |

| Temperature | 110 °C |

| Time | 18 h |

| Expected Yield | 85-95% |

| Product | 1-(3-(p-Tolyloxy)phenyl)naphthalene |

| Appearance | White to off-white solid |

| Expected ¹H NMR (CDCl₃, δ) | Characteristic methyl singlet at ~2.35 ppm; complex aromatic multiplet |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (CuI oxidized).2. Wet solvent or reagents.3. Insufficiently ground or wet base.4. Reaction temperature too low. | 1. Use fresh, high-purity CuI. Ensure the setup is rigorously purged with inert gas.2. Use anhydrous grade solvent and dry reagents thoroughly.3. Grind the K₃PO₄ into a fine powder and dry it in an oven (e.g., 150 °C) for several hours under vacuum before use.4. Ensure the reaction temperature is maintained at 110 °C. |

| Formation of Side Products | 1. Homocoupling of Aryl Iodide: Can occur at high temperatures or with excess catalyst.2. C-Arylation: Less common with this system but possible if the ortho positions of the phenol are highly activated. | 1. Do not exceed the recommended catalyst loading or temperature.2. This protocol is highly selective for O-arylation. If C-arylation is observed, consider screening other ligands or lowering the reaction temperature. |

| Difficulty in Purification | 1. Residual copper salts co-eluting with the product.2. Product has similar polarity to a starting material. | 1. Ensure the aqueous NH₄Cl wash during work-up is performed thoroughly to complex and remove copper.2. Use a slow, shallow gradient during column chromatography for better separation. Confirm complete consumption of starting material via TLC/LC-MS before work-up. |

References

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

-

You, S.-L., & Xia, J.-B. (2011). Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. Angewandte Chemie International Edition. [Link]

-

Li, Y., et al. (2015). A proposed reaction mechanism for O-arylation of alcohols and phenols by triarylsulfonium triflates in the presence of bases. ResearchGate. [Link]

-

Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base. ACS Publications. [Link]

-

Moir, M., et al. (2015). C–H arylation of triphenylene, naphthalene and related arenes using Pd/C. Chemical Science. [Link]

-

De Nocker, P., et al. (2021). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules. [Link]

-

Ganley, J. M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. [Link]

-

Wang, G.-W., et al. (2019). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers. [Link]

-